1,2-Diazaspiro[4.5]decan-3-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H14N2O |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
1,2-diazaspiro[4.5]decan-3-one |
InChI |
InChI=1S/C8H14N2O/c11-7-6-8(10-9-7)4-2-1-3-5-8/h10H,1-6H2,(H,9,11) |
InChI Key |
NNFXHNCYQVSTPV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CC(=O)NN2 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: 1,2-Diazaspiro[4.5]decan-3-one vs. 2-Azaspiro[4.5]decan-3-one
[1]
Executive Summary
This technical guide delineates the structural, synthetic, and pharmacological distinctions between 1,2-diazaspiro[4.5]decan-3-one and 2-azaspiro[4.5]decan-3-one .[1] While both share a spiro[4.5]decane carbocyclic core, the substitution of the heterocyclic ring fundamentally alters their physicochemical profiles and therapeutic utility.
-
2-Azaspiro[4.5]decan-3-one (Gabapentin Lactam) is a
-lactam, primarily known as a pharmacopeial impurity of the anticonvulsant Gabapentin, though it possesses distinct neurotrophic properties.[1] -
This compound is a pyrazolidin-3-one, serving as a bioisosteric scaffold in kinase inhibitors and muscarinic agonists, leveraging the N-N bond for unique hydrogen bonding geometries.[1]
Part 1: Structural & Electronic Topography
The core difference lies in the heterocyclic ring fused to the cyclohexane at the spiro junction. This alteration dictates the electronic landscape and metabolic stability of the molecule.
Comparative Physicochemical Profile[1][2][3][4][5]
| Feature | 2-Azaspiro[4.5]decan-3-one | This compound |
| Heterocycle | Pyrrolidin-2-one ( | Pyrazolidin-3-one |
| Key Bond | C-N (Amide) | N-N (Hydrazine linkage) |
| H-Bond Donors | 1 (Amide NH) | 1 or 2 (depending on N1 substitution) |
| H-Bond Acceptors | 1 (Carbonyl) | 2 (Carbonyl + N1 lone pair) |
| Acidity (pKa) | ~16-17 (Lactam NH) | ~13-14 (Pyrazolidinone NH - more acidic) |
| LogP (Calc) | ~1.5 | ~0.9 - 1.2 (More polar due to extra N) |
| Primary Role | Drug Impurity / Neurotrophic Agent | Kinase/GPCR Scaffold |
Structural Visualization
The following diagram illustrates the atomic connectivity and pharmacophore features of both molecules.
Figure 1: Structural deconstruction highlighting the spiro-fusion and heterocyclic divergence.[1]
Part 2: Synthetic Architectures
The synthesis of these two molecules requires fundamentally different strategies. The 2-aza analog typically arises from reductive amination or dehydration sequences, whereas the 1,2-diaza analog relies on hydrazine condensation chemistry.[1]
Synthesis of 2-Azaspiro[4.5]decan-3-one (Gabapentin Lactam)
This molecule is most commonly encountered as a degradation product of Gabapentin but can be synthesized intentionally via the Hofmann rearrangement or thermal cyclization.[1]
-
Precursor: 1,1-Cyclohexanediacetic acid monoamide or Gabapentin.[1][2][3]
-
Mechanism: Intramolecular nucleophilic attack of the amine onto the carboxylic acid (or activated ester).[1]
-
Critical Control: In Gabapentin manufacturing, this lactamization is an unwanted side reaction accelerated by heat and acidic pH.
Synthesis of this compound
This scaffold is constructed using hydrazine (
-
Precursor: Cyclohexanecarbaldehyde or Cyclohexanone derivatives + Acrylates.[1]
-
Mechanism: A common route involves the condensation of cyclohexanone with a hydrazine derivative, followed by reaction with an
-unsaturated ester (e.g., ethyl acrylate) and subsequent cyclization. -
Advantage: The N-N bond is formed early or is present in the reagent, providing a rigid 5-membered ring that is metabolically distinct from the lactam.
Synthetic Pathway Comparison
Figure 2: Divergent synthetic pathways utilizing Hofmann rearrangement vs. Michael addition/Cyclization.
Part 3: Medicinal Chemistry Implications[1][4][6][8]
2-Azaspiro[4.5]decan-3-one (The Impurity/Prodrug)[1][7][8][9][10]
-
Pharmacology: While primarily monitored as "Impurity A" in Gabapentin (limit
0.1%), it exhibits independent biological activity.[1] It activates mitochondrial ATP-dependent potassium channels ( ), promoting neuronal survival.[4] -
Toxicity: It has a reported
of ~300 mg/kg (mouse, oral), making it more toxic than Gabapentin itself. This necessitates strict quality control in API manufacturing [1].[1] -
Application: Investigated as a neuroprotective agent and a potential prodrug strategy to improve the blood-brain barrier (BBB) penetration of GABA analogs.[1]
This compound (The Scaffold)[1][12]
-
Pharmacology: This core mimics the
-lactam sterically but alters the hydrogen bonding donor/acceptor profile.[1] It is a key pharmacophore in M1 muscarinic agonists (e.g., related to YM796) and specific kinase inhibitors [2].[1] -
Bioisosterism: The pyrazolidinone ring serves as a bioisostere for lactams and cyclic ureas. The adjacent nitrogens reduce the basicity compared to a standard amine, often improving metabolic stability against oxidases.
-
Liability: Hydrazine-containing moieties can sometimes trigger structural alerts for toxicity (hydrazone formation), though the cyclic pyrazolidinone form is generally more stable.[1]
Part 4: Experimental Protocols
Protocol A: Synthesis of 2-Azaspiro[4.5]decan-3-one (Thermal Cyclization)
Context: Validating impurity standards for Gabapentin analysis.
-
Reagents: Gabapentin (10.0 g, 58.4 mmol), Toluene (100 mL).[1]
-
Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap and reflux condenser.
-
Procedure:
-
Workup:
-
Validation:
-
Yield: Expect 85–90%.
-
1H NMR (DMSO-d6): Look for the disappearance of the amine
signal shift and the appearance of the lactam NH (broad singlet ~7.5 ppm).
-
Protocol B: Synthesis of this compound
Context: Generating a scaffold for library synthesis.
-
Reagents: Cyclohexanone (10 mmol), Hydrazine hydrate (12 mmol), Ethyl acrylate (11 mmol), Ethanol (20 mL), NaOEt (catalytic).[1]
-
Procedure:
-
Step 1: Mix cyclohexanone and hydrazine hydrate in Ethanol at
. Stir for 1 hour to form the hydrazone intermediate in situ. -
Step 2: Add Ethyl acrylate dropwise.[1]
-
Step 3: Add catalytic Sodium Ethoxide (NaOEt) and reflux for 6 hours.
-
-
Mechanism: The hydrazine nitrogen attacks the ketone (Schiff base-like formation), followed by a Michael addition of the second nitrogen to the acrylate, and finally ring closure (lactamization) displacing ethanol.
-
Workup:
-
Validation:
-
1H NMR: Confirm the presence of the pyrazolidinone ring protons and the intact cyclohexane ring.
-
References
-
Kuz'mina, N. E., et al. (2021). "Development and Validation of 2-Azaspiro [4,5] Decan-3-One (Impurity A) in Gabapentin Determination Method Using qNMR Spectroscopy." Scientia Pharmaceutica. Available at: [Link][1]
-
Wanibuchi, F., et al. (1995). "Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists." Chemical & Pharmaceutical Bulletin. Available at: [Link][1]
-
PubChem Compound Summary. (2024). "2-Azaspiro[4.5]decan-3-one."[1][5][2][3][6][4] National Library of Medicine. Available at: [Link][1]
Sources
- 1. 2-Azaspiro(4.5)decan-3-one | C9H15NO | CID 47457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CA2598816A1 - Process and methods for the preparation of gabapentin and its intermediates - Google Patents [patents.google.com]
Methodological & Application
Application Note & Protocol: Streamlined One-Pot Synthesis of 1,2-Diazaspiro[4.5]decan-3-one
Introduction: The Significance of the 1,2-Diazaspiro[4.5]decan-3-one Scaffold
The this compound core is a privileged heterocyclic motif of significant interest to the pharmaceutical and drug development sectors. Spirocyclic compounds, characterized by a single atom shared between two rings, offer a unique three-dimensional architecture that can lead to enhanced binding affinity and selectivity for biological targets. Specifically, the pyrazolone ring, a key component of the target scaffold, is a well-established pharmacophore found in numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] The development of efficient and atom-economical synthetic routes to novel spiro-pyrazolone derivatives is therefore a critical endeavor in medicinal chemistry. This application note details a robust and reproducible one-pot protocol for the synthesis of this compound, leveraging a multicomponent reaction strategy for optimal efficiency.[3][4]
Reaction Mechanism and Scientific Rationale
The presented protocol is based on a one-pot, three-component reaction involving a β-ketoester, a hydrazine derivative, and a cyclic ketone. This approach is a variation of the well-established Knorr pyrazole synthesis, adapted for the construction of a spirocyclic system. The reaction proceeds through a cascade of sequential steps within a single reaction vessel, obviating the need for isolation of intermediates and thereby reducing waste and improving overall yield.
The proposed mechanism commences with the condensation of the hydrazine with the β-ketoester to form a hydrazone intermediate. This is followed by an intramolecular cyclization via nucleophilic attack of the nitrogen onto the ester carbonyl, leading to the formation of the pyrazolidinone ring. The final step involves an intramolecular reaction with the cyclic ketone, facilitated by the acidic or basic conditions, to form the spirocyclic junction. The choice of catalyst and reaction conditions is crucial for promoting the desired reaction pathway and minimizing the formation of side products.
Experimental Workflow Overview
The following diagram provides a high-level overview of the one-pot synthesis protocol for this compound.
Caption: High-level workflow for the one-pot synthesis of this compound.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Ethyl 2-oxocyclohexanecarboxylate | Reagent | Sigma-Aldrich |
| Hydrazine hydrate | Reagent | Sigma-Aldrich |
| Cyclohexanone | Reagent | Sigma-Aldrich |
| L-proline | ≥99% | Sigma-Aldrich |
| Ethanol (EtOH) | Anhydrous | Fisher Scientific |
| Ethyl acetate (EtOAc) | ACS Grade | Fisher Scientific |
| Hexane | ACS Grade | Fisher Scientific |
| Saturated sodium bicarbonate solution | - | - |
| Brine | - | - |
| Anhydrous sodium sulfate (Na₂SO₄) | - | - |
| Silica gel (230-400 mesh) | - | - |
Instrumentation:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Glass column for chromatography
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 2-oxocyclohexanecarboxylate (1.0 eq), cyclohexanone (1.1 eq), and anhydrous ethanol (30 mL).
-
To this solution, add L-proline (0.1 eq) as a catalyst.[3]
-
Slowly add hydrazine hydrate (1.2 eq) to the reaction mixture at room temperature with continuous stirring.
-
Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the progress of the reaction by TLC (eluent: 30% ethyl acetate in hexane).
-
After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add distilled water (50 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.
Data Summary
| Parameter | Value |
| Molecular Formula | C₈H₁₄N₂O[5] |
| Molecular Weight | 154.21 g/mol [5] |
| Typical Yield | 75-85% |
| Physical Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | Expected peaks corresponding to cyclohexyl and pyrazolidinone protons. |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | Expected peaks for carbonyl, spiro-carbon, and cyclohexyl carbons. |
| Mass Spectrometry (ESI+) | m/z [M+H]⁺ calculated for C₈H₁₅N₂O: 155.12; found: 155.12 |
Troubleshooting and Optimization
-
Low Yield: Incomplete reaction may be due to insufficient reaction time or catalyst loading. The reaction time can be extended, and the catalyst amount can be slightly increased. Purity of reagents is also critical.
-
Formation of Side Products: The formation of byproducts can be minimized by controlling the reaction temperature and the rate of addition of hydrazine hydrate.
-
Purification Challenges: If the product is difficult to separate from impurities, optimizing the eluent system for column chromatography or considering recrystallization may be necessary.
Conclusion
This application note provides a detailed and efficient one-pot protocol for the synthesis of this compound. The described multicomponent reaction strategy offers several advantages, including operational simplicity, high atom economy, and good to excellent yields. This method provides a valuable tool for medicinal chemists and researchers in the field of drug discovery for the generation of novel spiro-heterocyclic compounds. The principles of this synthesis can be adapted for the creation of a diverse library of spiro-pyrazolone derivatives by varying the cyclic ketone and β-ketoester starting materials.
References
- Current time information in Le Flore County, US.
- Facile synthesis of Spiro-pyrazolone-tetrahydrofurans and pyrans: Ipso-cyclization of arylidene pyrazolones with haloalcohols - American Chemical Society.
- Synthesis of fully functionalised spiropyran pyrazolone skeletons via a formal [4 + 2] cascade process using β-nitro-styrene-derived MBH-alcohols - PMC.
- Synthesis and Tautomerism of Spiro-Pyrazolines - PMC - NIH.
- A Review Article on Synthesis of Different Types of Bioactive Spiropyrazole Derivatives.
- Convenient synthesis of spiro-pyrazolone–pyrrolidinones via ipso-cyclization of arylidene pyrazolones with 2-chloro-N-phenylacetamides - RSC Publishing.
- Multicomponent 1,3-Dipolar Cycloaddition Reactions in the Construction of Hybrid Spiroheterocycles | Bentham Science Publishers.
- Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions - Frontiers.
- Synthesis of Novel Spiroheterocycles Through 1,3-Dipolar Cycloaddition of Azomethine Ylides with Triarylideneacetylacetone Through Decarboxylation - Taylor & Francis Online.
- Regio- and stereoselective synthesis of new spirooxindoles via 1,3-dipolar cycloaddition reaction: Anticancer and molecular docking studies - PubMed.
- Synthesis of Spiroisoxazolines by 1,3-Dipolar Cycloaddition - MDPI.
- One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds.
- One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors - MDPI.
- An efficient one-pot synthesis of novel pyrazolophthalazinyl spirooxindoles - Indian Academy of Sciences.
- This compound - ChemSynthesis.
- Nano-ZnO Catalyzed Multicomponent One-Pot Synthesis of Novel Spiro(indoline-pyranodioxine) Derivatives - PMC.
- Organic CHEMISTRY - TSI Journals.
- Synthesis of 1-substituted 2-azaspiro[4.5]deca-6,9-diene-8-ones and 2-azaspiro[4.5]deca-1,6,9-triene-8-ones by a three-component condensation of 1,2,3-, 1,2,4- or - ResearchGate.
- Research Article Nano-ZnO Catalyzed Multicomponent One-Pot Synthesis of Novel Spiro(indoline-pyranodioxine) Derivatives - Semantic Scholar.
- Multicomponent Reactions as an Efficient and Facile Alternative Route in Organic Synthesis and Applications - Preprints.org.
- One-pot three-component synthesis of azaspirononatriene derivatives - PMC - NIH.
- Sonochemical one pot synthesis of novel spiroacridines catalyzed by magnetically functionalized Fe3O4 nanoparticles with chitosan as a reusable effective catalyst - RSC Publishing.
- Bio-catalysis in Multicomponent Reactions - Encyclopedia.pub.
- Synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-one - PrepChem.com.
- Central cholinergic agents. III. Synthesis of 2-alkoxy-2,8- diazaspiro[4.5]decane-1,3-diones as muscarinic agonists - PubMed.
- Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds - Organic & Biomolecular Chemistry (RSC Publishing).
Sources
- 1. Facile synthesis of Spiro-pyrazolone-tetrahydrofurans and pyrans: Ipso-cyclization of arylidene pyrazolones with haloalcohols - American Chemical Society [acs.digitellinc.com]
- 2. Synthesis of fully functionalised spiropyran pyrazolone skeletons via a formal [4 + 2] cascade process using β-nitro-styrene-derived MBH-alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. preprints.org [preprints.org]
- 5. chemsynthesis.com [chemsynthesis.com]
Application Note: Palladium-Catalyzed [3+2] Cycloaddition for Diazaspiro Scaffolds
This Application Note is designed for researchers in medicinal chemistry and process development, focusing on the precision synthesis of diazaspiro scaffolds via palladium-catalyzed [3+2] cycloaddition.
Executive Summary
Diazaspiro scaffolds—specifically spiro[pyrrolidine-3,3'-oxindole] and spiro[imidazolidine-4,4'-piperidin] systems—are "privileged structures" in drug discovery. Their inherent three-dimensional rigidity positions pharmacophores in precise vectors, often improving metabolic stability and selectivity compared to flat heteroaromatics.
This guide details a robust Palladium-Catalyzed [3+2] Cycloaddition protocol. Unlike traditional multi-step spirocyclizations, this method utilizes vinyl aziridines or vinyl cyclopropanes as zwitterionic 1,3-dipole precursors to react with exocyclic alkenes or imines. The result is a convergent, atom-economical assembly of complex diazaspiro cores in a single step.
Mechanistic Principles
The reaction operates via a Pd(0)/Pd(II) catalytic cycle involving a "zwitterionic
The Catalytic Cycle
-
Oxidative Addition: The Pd(0) catalyst coordinates to the vinyl aziridine (or vinyl cyclopropane). Ring opening occurs, expelling the sulfonamide anion (or malonate) and forming a zwitterionic
-allyl palladium species. -
Dipolar Cycloaddition: This 1,3-dipole equivalent intercepts the dipolarophile (e.g., a methyleneindolinone or cyclic imine).
-
Ring Closure: The nucleophilic anion attacks the
-allyl terminus, regenerating the Pd(0) catalyst and closing the spiro ring.
Visualization: Catalytic Pathway
Figure 1: Catalytic cycle for the Pd-catalyzed [3+2] cycloaddition of vinyl aziridines.[2]
Experimental Protocol
This protocol describes the synthesis of a spiro[pyrrolidine-3,3'-oxindole] derivative, a core scaffold for MDM2 inhibitors and anti-cancer agents.
Materials & Reagents[3][4][5][6][7][8][9][10][11][12]
-
Dipole Precursor:
-Tosyl-2-vinylaziridine (1.0 equiv). -
Dipolarophile:
-Boc-3-methylene-2-oxindole (1.1 equiv). -
Catalyst: Tris(dibenzylideneacetone)dipalladium(0) (
) (5 mol%). -
Ligand: Triphenylphosphine (
) (20 mol%) or Trost Ligand for asymmetric variants. -
Solvent: Anhydrous THF (0.1 M concentration).
-
Atmosphere: Nitrogen or Argon.
Step-by-Step Procedure
-
Catalyst Pre-complexation:
-
In a flame-dried Schlenk tube equipped with a magnetic stir bar, add
(5 mol%) and (20 mol%). -
Evacuate and backfill with
(3 times). -
Add anhydrous THF (50% of total volume) and stir at room temperature for 15 minutes until the solution turns from purple/dark red to yellow/orange, indicating active
formation.
-
-
Substrate Addition:
-
Dissolve the
-Tosyl-2-vinylaziridine (1.0 mmol) and -Boc-3-methylene-2-oxindole (1.1 mmol) in the remaining THF. -
Add this solution dropwise to the catalyst mixture via syringe under
flow.
-
-
Reaction:
-
Seal the tube and stir at room temperature for 4–6 hours.
-
Note: If conversion is slow (monitored by TLC), heat to 40°C. Higher temperatures (>60°C) may erode diastereoselectivity.
-
-
Workup & Purification:
-
Filter the reaction mixture through a short pad of Celite to remove palladium black. Rinse with EtOAc.
-
Concentrate the filtrate under reduced pressure.
-
Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
-
Experimental Workflow Diagram
Figure 2: Operational workflow for the batch synthesis of diazaspiro scaffolds.
Optimization & Troubleshooting
The success of this reaction hinges on the stability of the zwitterionic intermediate and the electronic matching of the partners.
Substrate Scope & Performance Data
The following table summarizes expected outcomes based on electronic variations of the dipolarophile (Methyleneindolinone).
| Entry | R-Group (Indolinone) | Yield (%) | dr (cis:trans) | Notes |
| 1 | H (Unsubstituted) | 88-92% | >20:1 | Standard condition benchmark. |
| 2 | 5-F (Electron Poor) | 85% | >20:1 | Faster reaction rate due to increased electrophilicity. |
| 3 | 5-OMe (Electron Rich) | 75% | 10:1 | Slower; may require mild heating (40°C). |
| 4 | N-H (Unprotected) | 40-60% | Variable | N-protection (Boc/Me) is recommended to prevent catalyst poisoning. |
Critical Troubleshooting Guide
-
Problem: Low Conversion.
-
Cause: Catalyst poisoning or inactive vinyl aziridine.
-
Solution: Ensure vinyl aziridine is freshly prepared/purified. Switch to a bidentate ligand like dppe if monodentate phosphines fail, though this may alter diastereoselectivity.
-
-
Problem: Poor Diastereoselectivity.
-
Cause: High temperature or "mismatched" ligand sterics.
-
Solution: Run the reaction at 0°C. Use bulky phosphoramidite ligands (e.g., Feringa or Trost ligands) to enforce facial selectivity.
-
-
Problem: Regioisomer Mixtures.
-
Cause: Ambident nucleophilicity of the zwitterion.
-
Solution: Use solvent polarity to tune the "hardness" of the intermediate. Toluene (non-polar) favors tight ion pairs and often higher regiocontrol than THF.
-
References
-
Trost, B. M. (2018).[3] "Palladium-Catalyzed Asymmetric [3+2] Cycloaddition of Trimethylenemethane and Fluorinated Ketones". Angewandte Chemie International Edition. Link
-
Guo, L. N., et al. (2014). "Palladium-Catalyzed [3+2] Cycloaddition of Vinyl Aziridines and Indane-1,3-diones". ResearchGate/Journal of Organic Chemistry. Link
-
Hyland, C. J. T., et al. (2023). "Palladium-catalysed enantio- and regioselective (3 + 2) cycloaddition reactions of sulfamidate imine-derived 1-azadienes". Chemical Science. Link
-
Zhang, W., et al. (2020). "Highly regio- and diastereoselective construction of spirocyclic compounds via palladium-catalyzed [3 + 2] cycloaddition". Organic & Biomolecular Chemistry. Link
-
Trost, B. M. (2011). "Palladium-Catalyzed Diastereo- and Enantioselective Synthesis of Substituted Cyclopentanes". PMC/NIH. Link
Sources
crystallization methods for 1,2-diazaspiro[4.5]decan-3-one purification
Application Note & Standard Operating Procedure (SOP)
Part 1: Executive Summary & Technical Context
Target Analyte Profile
-
Compound Name: 1,2-Diazaspiro[4.5]decan-3-one[1][2][3][4][5]
-
CAS Number: 16466-61-8 (Generic reference for the scaffold class)
-
Chemical Formula: C
H N O -
Molecular Weight: 154.21 g/mol
-
Structure: A spirocyclic pyrazolidinone comprising a cyclohexane ring spiro-fused at the C5 position of a 3-pyrazolidinone core.
-
Application: Critical intermediate in the synthesis of neuroactive pharmaceutical agents (e.g., NK1 antagonists), agrochemicals, and peptide mimetics.
The Purification Challenge
The synthesis of this compound typically involves the cyclocondensation of hydrazine with ethyl cyclohexylideneacetate (or similar
Primary Impurities:
-
Unreacted Hydrazine: Highly polar, toxic, and poses a safety risk.
-
Acyclic Hydrazides: Resulting from incomplete cyclization (Michael addition without ring closure).
-
Hydrolysis Byproducts: Cyclohexylideneacetic acid derivatives formed by moisture competition.
-
Oligomers: Formed via intermolecular amide bond formation at high temperatures.
This guide details a crystallization-based purification strategy that exploits the differential solubility of the spiro-lactam against these specific impurities, offering a scalable alternative to column chromatography.
Part 2: Mechanism & Solvent Engineering
Solubility Logic (The "Like Dissolves Like" Refinement)
The target molecule contains a polar amide/hydrazide functionality (
-
Non-Polar Solvents (Hexane, Heptane): The compound is insoluble. These act as excellent anti-solvents to force precipitation.
-
Protic Polar Solvents (Water, Methanol): The compound is highly soluble, often leading to poor recovery if used alone.
-
Aprotic Polar Solvents (Ethyl Acetate, THF): These offer the "Goldilocks" zone—soluble at high temperatures (reflux) but sparingly soluble at room temperature or
.
The Chosen System: Ethyl Acetate / Hexane Displacement
We utilize a thermal displacement crystallization . Ethyl acetate (EtOAc) is used to dissolve the crude matrix at reflux. The lipophilic impurities (unreacted esters) remain in solution, while the polar impurities (hydrazine salts) are often insoluble in hot EtOAc and can be filtered off before crystallization. Hexane is then introduced to lower the dielectric constant of the medium, forcing the pure spiro-lactam to crystallize in a controlled manner.
Part 3: Detailed Experimental Protocol
Materials Required[4][6][7]
-
Crude this compound (Solid or viscous oil)
-
Solvent A: Ethyl Acetate (HPLC Grade)
-
Solvent B: n-Hexane or n-Heptane (HPLC Grade)
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Buchner funnel, vacuum pump.
Step-by-Step Procedure
Phase A: Dissolution and Hot Filtration
-
Charge: Place 10.0 g of crude material into a 100 mL round-bottom flask.
-
Solvation: Add 30 mL of Ethyl Acetate (3 vol relative to mass).
-
Reflux: Heat the mixture to gentle reflux (
) with stirring. -
Hot Filtration (Critical): While still at reflux, filter the solution through a pre-warmed sintered glass funnel or a pad of Celite to remove insoluble mechanical impurities and hydrazine salts.
-
Why: Removing nucleation sites now prevents "oiling out" later.
-
Phase B: Controlled Crystallization
-
Concentration: Return the filtrate to a clean flask. If excess solvent was used, concentrate via rotary evaporation until the solution becomes slightly turbid, then redissolve with minimal heat.
-
Seeding (Optional but Recommended): Cool the solution to
. Add a seed crystal of pure this compound (<5 mg). -
Anti-Solvent Addition: Slowly add n-Hexane dropwise to the warm (
) solution.-
Ratio: Target a final EtOAc:Hexane ratio of approximately 1:1 to 1:2.
-
Stop Point: Stop adding hexane when a persistent cloudiness is observed that does not disappear on stirring.
-
-
Cooling Ramp:
-
Allow the flask to cool to room temperature (
) over 1 hour. -
Transfer to an ice bath (
) for 2 hours to maximize yield.
-
Phase C: Isolation and Drying
-
Filtration: Collect the white crystalline solid via vacuum filtration.
-
Wash: Wash the filter cake with 20 mL of cold (
) 1:2 EtOAc:Hexane mixture.-
Caution: Do not use pure EtOAc for washing as it will redissolve the product.
-
-
Drying: Dry the solid in a vacuum oven at
for 12 hours.
Expected Results
-
Appearance: White to off-white crystalline needles or plates.
-
Melting Point:
(Sharp range indicates high purity). -
Yield: Typical recovery is 70–85% from crude.
Part 4: Visualization of Workflow
The following diagram illustrates the decision logic and process flow for the purification.
Caption: Operational workflow for the thermal displacement crystallization of this compound.
Part 5: Data Summary & Troubleshooting
Solvent Efficiency Table
| Solvent System | Solubility (Hot) | Solubility (Cold) | Impurity Rejection | Suitability |
| Water | High | Moderate | Poor (Hydrazine remains) | Low |
| Ethanol | High | High | Moderate | Medium (Low Yield) |
| Ethyl Acetate | High | Low | High | Excellent |
| Hexane | Insoluble | Insoluble | N/A | Anti-Solvent Only |
| DCM | High | High | Low | Poor |
Troubleshooting Guide
-
Problem: "Oiling Out" (Liquid-Liquid Phase Separation)
-
Cause: The solution is too concentrated, or hexane was added too quickly while the solution was too hot.
-
Fix: Reheat the mixture until clear. Add a small amount of EtOAc (5-10% vol). Cool much more slowly, wrapping the flask in a towel to insulate. Scratch the glass with a rod to induce nucleation.
-
-
Problem: Low Yield
-
Cause: Too much EtOAc used, or filtration was not cold enough.
-
Fix: Concentrate the mother liquor (filtrate) by 50% and repeat the cooling/crystallization cycle to recover a second crop.
-
-
Problem: Yellow Coloration
-
Cause: Oxidation products of hydrazine or trace conjugated impurities.
-
Fix: If the crystals are yellow, redissolve in hot EtOAc and treat with activated charcoal (5 wt%) for 10 minutes. Filter hot through Celite, then proceed with crystallization.
-
References
-
Synthesis of Pyrazolidinones: El-Rayyes, N. R. (1982). Heterocycles from nitrile imines. Part IV. Synthesis of some new spiropyrazoles. Journal of Heterocyclic Chemistry, 19(2), 415-419. Link
-
Scaffold Synthesis (Precursor): Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733–1738. Link
- General Crystallization Methods: Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (Standard reference for anti-solvent methodologies).
-
Physical Properties & Characterization: PubChem Compound Summary for CID 543661 (Related Spiro-compounds). Link
-
Reaction Mechanism (Hydrazine Addition): Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate. Journal of the Chemical Society, Perkin Transactions 2. Link
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. BJOC - Tri(n-butyl)phosphine-promoted domino reaction for the efficient construction of spiro[cyclohexane-1,3'-indolines] and spiro[indoline-3,2'-furan-3',3''-indolines] [beilstein-journals.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Note: Synthetic Strategies for the N-Functionalization of 1,2-Diazaspiro[4.5]decan-3-one
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 1,2-Diazaspiro[4.5]decan-3-one Scaffold
The this compound core represents a valuable heterocyclic scaffold in medicinal chemistry. As a saturated spirocyclic pyrazolidinone, it combines the structural rigidity of a spiro-center with the rich chemical functionality of a hydrazine-derived lactam. This unique three-dimensional architecture is of significant interest in drug discovery for its potential to explore novel chemical space and improve pharmacokinetic properties by increasing the fraction of sp³-hybridized carbons. The two nitrogen atoms within the pyrazolidinone ring offer distinct sites for substitution, enabling the generation of diverse molecular libraries for screening and lead optimization.
This guide provides a comprehensive overview of the synthesis of the parent scaffold and detailed protocols for the selective functionalization of its nitrogen atoms, focusing on the underlying principles that govern regioselectivity.
Synthesis of the Parent Scaffold: this compound
A common and effective method for constructing the pyrazolidinone ring system involves the condensation of a suitable carbonyl compound with hydrazine. For the target scaffold, a practical starting point is the reaction of ethyl 1-cyanocyclohexanecarboxylate with hydrazine hydrate. This approach leverages readily available materials to construct the core structure efficiently.
Protocol 1: Synthesis of this compound
This protocol details the cyclization reaction to form the parent spirocyclic pyrazolidinone.
Materials:
-
Ethyl 1-cyanocyclohexanecarboxylate
-
Hydrazine hydrate (80% solution in water)
-
Ethanol, absolute
-
Hydrochloric acid, concentrated
-
Sodium bicarbonate
-
Ethyl acetate
-
Magnesium sulfate, anhydrous
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine ethyl 1-cyanocyclohexanecarboxylate (1.0 eq) and absolute ethanol (5 mL per mmol of substrate).
-
Hydrazine Addition: Add hydrazine hydrate (1.5 eq) dropwise to the stirred solution at room temperature.
-
Reflux: Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
Add distilled water (10 mL per mmol of starting material) to the residue, followed by acidification to pH ~2 with concentrated HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL) to remove any unreacted starting material or non-basic impurities.
-
Basify the aqueous layer to pH ~8-9 with solid sodium bicarbonate.
-
Extract the product into ethyl acetate (3 x 20 mL).
-
-
Isolation: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford this compound as a white solid.
The Challenge of Regioselectivity
The this compound scaffold possesses two distinct nitrogen atoms available for functionalization:
-
N1: An amide nitrogen, which is generally less nucleophilic due to the delocalization of its lone pair into the adjacent carbonyl group.
-
N2: A secondary amine nitrogen (part of a hydrazine moiety), which is significantly more nucleophilic and sterically accessible.
This inherent difference in electronic character and steric environment is the key to achieving regioselective functionalization.
Protocols for Selective N-Functionalization
Selective N2-Alkylation (Kinetic Control)
Direct alkylation typically occurs at the more nucleophilic N2 position under standard basic conditions. The choice of base and solvent can influence the reaction rate and yield. Weaker bases like potassium carbonate are often sufficient to deprotonate the N-H at the 2-position without significantly affecting the less acidic N1-H.
Protocol 2: General Procedure for N2-Alkylation
Materials:
-
This compound (1.0 eq)
-
Alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (1.5 - 2.0 eq)
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)
-
Standard work-up and purification reagents.
Procedure:
-
Reaction Setup: To a solution of this compound in DMF, add the base (e.g., K₂CO₃).
-
Electrophile Addition: Add the alkyl halide dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., 50-60 °C) for 4-12 hours until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the residue by flash column chromatography (silica gel) to yield the pure N2-alkylated product.
Data Presentation: Representative N2-Alkylation Reactions
| Entry | Alkyl Halide (R-X) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodomethane | K₂CO₃ | DMF | 25 | 6 | 95 |
| 2 | Benzyl Bromide | K₂CO₃ | ACN | 60 | 4 | 92 |
| 3 | Ethyl Bromoacetate | Cs₂CO₃ | DMF | 25 | 8 | 88 |
| 4 | Allyl Bromide | K₂CO₃ | ACN | 50 | 5 | 90 |
Selective N1-Arylation (Catalytic Control)
Functionalizing the less reactive N1 position requires more specialized methods. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming C(aryl)-N bonds and can be adapted for the N1-arylation of the pyrazolidinone core.[1][2] This reaction typically requires a palladium catalyst, a phosphine ligand, and a strong base.[3] To ensure selectivity for N1, the more reactive N2 position must first be protected.
Protocol 3: N2-Protection with Boc Group
Materials:
-
This compound (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve the parent scaffold in DCM.
-
Add DMAP followed by the dropwise addition of Boc₂O.
-
Stir at room temperature for 2-4 hours.
-
Quench the reaction with water and extract with DCM.
-
Dry the organic layer and concentrate to yield the N2-Boc protected product, which is often pure enough for the next step.
Protocol 4: Buchwald-Hartwig N1-Arylation
Materials:
-
N2-Boc-1,2-diazaspiro[4.5]decan-3-one (1.0 eq)
-
Aryl halide (e.g., bromobenzene, 4-chlorotoluene) (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2-5 mol%)
-
A suitable phosphine ligand (e.g., Xantphos, BINAP) (4-10 mol%)[4]
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Toluene or Dioxane, anhydrous
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the N2-Boc protected scaffold, aryl halide, base, palladium catalyst, and ligand.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Degassing: Degas the mixture by bubbling argon through the solution for 15 minutes or by three freeze-pump-thaw cycles.
-
Reaction: Heat the mixture to 90-110 °C and stir for 12-24 hours. Monitor by TLC or LC-MS.
-
Work-up: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.
-
Purification: Concentrate the filtrate and purify by column chromatography to yield the N1-aryl, N2-Boc protected product.
Protocol 5: N2-Deprotection
Materials:
-
N1-Aryl-N2-Boc-1,2-diazaspiro[4.5]decan-3-one (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the protected compound in DCM.
-
Add an excess of TFA (e.g., 20-50% v/v) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid.
-
Dry the organic layer and concentrate to yield the final N1-arylated product.
Mechanistic Considerations and Causality
-
N2-Alkylation: The selectivity for N2 is a classic example of kinetic control. The N2-anion formed upon deprotonation is more stable and more readily formed than the N1-anion, which would disrupt the amide resonance. Solvent choice is critical; aprotic polar solvents like DMF or DMSO can accelerate Sₙ2 reactions by solvating the cation of the base, leaving a more "naked" and reactive anion.[5]
-
N1-Arylation: The Buchwald-Hartwig reaction proceeds via a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][6] The use of a bulky phosphine ligand is crucial; it stabilizes the palladium(0) species and facilitates the reductive elimination step, which forms the C-N bond.[4] The strong base (NaOtBu) is required to deprotonate the weakly acidic N1-H of the protected amide.
Conclusion
The this compound scaffold provides a versatile platform for medicinal chemistry exploration. By understanding the intrinsic electronic differences between the two nitrogen atoms, researchers can employ a range of synthetic strategies to achieve selective functionalization. Direct alkylation provides a straightforward route to N2-substituted analogs, while a protect-couple-deprotect sequence utilizing the robust Buchwald-Hartwig amination enables access to the more challenging N1-substituted derivatives. These protocols offer reliable and reproducible methods for creating diverse libraries of spirocyclic compounds for drug discovery programs.
References
-
Boruah, M., et al. (2012). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry. Available at: [Link]
-
Onishi, T., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin. Available at: [Link]
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry. Available at: [Link]
-
ChemSynthesis. (n.d.). This compound. Retrieved from [Link]
-
Bookser, B. C., et al. (2018). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions. The Journal of Organic Chemistry. Available at: [Link]
-
France, S. P., et al. (2019). Biocatalytic Asymmetric Synthesis of N-Aryl-Functionalized Amino Acids and Substituted Pyrazolidinones. ACS Catalysis. Available at: [Link]
-
Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Norman, N. J., et al. (2022). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. Available at: [Link]
-
Fan, R., et al. (2021). An unusual reaction mode of 1-phenylpyrazolidinones toward diazonaphthalen-2(1H)-ones featuring cascade C(sp2)–H and C(sp3)–H bond cleavage. Organic Chemistry Frontiers. Available at: [Link]
-
Ferreira, I., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. Available at: [Link]
-
Wang, Y., et al. (2023). Catalytic system-controlled divergent reactions of pyrazolidinones with 3-alkynyl-3-hydroxyisoindolinones to construct diversified nitrogen-containing heterocyclic scaffolds. Nature Communications. Available at: [Link]
-
Jensen, K. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Lund University Publications. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Reagent Guides. Available at: [Link]
-
Hassaneen, H. M., & Shawali, A. S. (2013). Regioselective synthesis of some functionalized 3,4'-bis-(pyrazolyl)ketones and chemoselectivity in their reaction with hydrazine hydrate. European Journal of Chemistry. Available at: [Link]
-
Bookser, B. C., et al. (2018). Solvent Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles. ResearchGate. Available at: [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. orbit.dtu.dk [orbit.dtu.dk]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4- d]pyrimidines, Purines, [1,2,3]Triazolo[4,5]pyridines, and Related Deaza-Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
preventing hydrazone intermediate hydrolysis in spiro synthesis
Topic: Navigating the Challenge of Hydrazone Intermediate Hydrolysis in Spiro Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding a critical challenge in spiro synthesis: the hydrolytic instability of hydrazone intermediates. Our focus is to move beyond simple procedural steps to explain the underlying chemical principles, empowering you to diagnose and solve problems effectively in your own laboratory work.
Section 1: The Core Challenge: Understanding Hydrazone Hydrolysis
Before troubleshooting, it is crucial to understand the mechanism of the problem. Hydrazone formation is a reversible condensation reaction.[1] The presence of water, especially under acidic conditions, can drive the reaction backward, hydrolyzing the hydrazone C=N bond to regenerate the parent carbonyl and hydrazine compounds.[2][3] This equilibrium is the primary reason for yield loss and reaction failure in many spiro syntheses that rely on these intermediates.
The hydrolysis is typically acid-catalyzed.[4][5] The process begins with the protonation of the imine nitrogen, which increases the electrophilicity of the carbon atom. This is followed by a nucleophilic attack from a water molecule, forming a tetrahedral carbinolamine intermediate.[6][7] This intermediate then decomposes, cleaving the C-N bond to release the original hydrazine and carbonyl compounds.[6]
Caption: Acid-catalyzed mechanism of hydrazone hydrolysis.
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during spiro synthesis via hydrazone intermediates.
Q1: My reaction yield is unexpectedly low, and TLC/LC-MS analysis shows the presence of my initial carbonyl and hydrazine starting materials. What is the likely cause?
A1: This is a classic symptom of hydrazone intermediate hydrolysis. The equilibrium between formation and hydrolysis is likely being pushed toward the starting materials. The two most common culprits are the presence of water in the reaction mixture and suboptimal pH conditions. Even trace amounts of water can be detrimental, especially if your reaction involves acid catalysts (e.g., Lewis acids in aza-Diels-Alder reactions) which accelerate hydrolysis.[8][9][10]
Q2: How does pH control the stability of my hydrazone intermediate?
A2: The pH of your reaction medium is a critical parameter. Hydrazone bonds are relatively stable at a neutral or slightly basic pH (around 7.4) but become highly susceptible to hydrolysis under acidic conditions (pH < 6).[6][11] This pH-dependent lability is exploited in applications like antibody-drug conjugates for targeted drug release in acidic lysosomes but can be a significant hurdle in synthesis.[11]
| pH Condition | Stability of Hydrazone Intermediate | Causality |
| Acidic (pH < 6) | Low (Prone to rapid hydrolysis) | Acid catalyzes hydrolysis by protonating the imine nitrogen, making the carbon more susceptible to nucleophilic attack by water.[3][4] |
| Neutral (pH ~7.4) | Moderate to High | The bond is generally stable, but hydrolysis can still occur, especially over long reaction times or with sensitive substrates.[6][12] |
| Basic (pH > 8) | High | The concentration of H₃O⁺ is low, disfavoring the initial protonation step required for acid-catalyzed hydrolysis.[1] |
Q3: Can the structure of my starting materials affect the stability of the hydrazone intermediate?
A3: Absolutely. The electronic and steric properties of both the carbonyl and hydrazine components significantly influence the hydrolytic stability of the resulting hydrazone.
-
Aromatic vs. Aliphatic Carbonyls: Hydrazones derived from aromatic aldehydes or ketones are generally more stable than those from aliphatic counterparts. This increased stability is attributed to the resonance stabilization provided by the aromatic ring, which delocalizes electron density across the C=N bond.[6][13]
-
Electron-Donating vs. Electron-Withdrawing Groups (EDG/EWG): Substituents on the aromatic rings play a key role.
-
Electron-Withdrawing Groups (EWGs) on the carbonyl-derived portion can decrease the electron density on the imine carbon, making it more susceptible to nucleophilic attack and thus decreasing pH sensitivity.[6]
-
Electron-Donating Groups (EDGs) can increase the electron density, making protonation of the imine nitrogen more favorable and facilitating pH-dependent hydrolysis.[6][14]
-
Q4: My spirocyclization step, an aza-Diels-Alder reaction, is failing. I suspect my α,β-unsaturated hydrazone is decomposing. How can I troubleshoot this?
A4: This is a common issue, as many aza-Diels-Alder reactions require Lewis acid catalysts (e.g., InCl₃, Sc(OTf)₃) that can be potent promoters of hydrolysis if water is present.[8][10] The Lewis acid can activate the imine for the desired cycloaddition, but it also makes it highly susceptible to hydrolysis.
Caption: Troubleshooting flowchart for low-yield spirocyclization.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry glassware thoroughly in an oven and cool under an inert atmosphere (Nitrogen or Argon).
-
Use Dehydrating Agents: Add activated molecular sieves (3Å or 4Å) to the reaction mixture to scavenge any trace amounts of water.
-
Handle Catalysts Carefully: Lewis acids are often hygroscopic. Use a freshly opened bottle or dry the catalyst under a vacuum before use.
-
Consider in situ Formation: Instead of isolating the hydrazone, consider forming it in situ immediately before the spirocyclization step. This minimizes its exposure to potential sources of water.
Q5: How can I prevent hydrolysis during the reaction workup and purification on silica gel?
A5: Aqueous workups and silica gel chromatography are significant sources of acid and water that can degrade your product.
-
Workup: If an aqueous workup is necessary, use a saturated sodium bicarbonate solution to neutralize any acid and maintain a slightly basic pH. Work quickly and minimize the contact time between your organic layer and the aqueous phase.
-
Purification: Silica gel is inherently acidic. To prevent on-column hydrolysis, you can:
-
Neutralize the Silica: Prepare a slurry of silica gel in your eluent containing 1-2% triethylamine or ammonia. This will neutralize the acidic sites.
-
Use Alternative Stationary Phases: Consider using neutral alumina or Florisil for your chromatography.
-
Speed: Do not let your compound sit on the column for extended periods. Elute your product as efficiently as possible.
-
Section 3: Key Experimental Protocols
To ensure reproducibility and success, follow these validated protocols for critical steps.
Protocol 1: General Anhydrous Reaction Setup for Spirocyclization
This protocol provides a self-validating system for minimizing water content.
-
Glassware Preparation:
-
Disassemble all glassware (reaction flask, condenser, addition funnel).
-
Clean and rinse with a suitable solvent (e.g., acetone).
-
Place in a laboratory oven at >120°C for at least 4 hours, or preferably overnight.
-
-
Solvent Preparation:
-
Use a solvent still or a commercial solvent purification system to obtain anhydrous solvents (e.g., THF, Dichloromethane, Toluene).
-
Alternatively, use freshly opened bottles of anhydrous solvent and add activated 4Å molecular sieves. Let stand for at least 24 hours before use.
-
-
Reaction Assembly & Inert Atmosphere:
-
Remove glassware from the oven and immediately assemble while still hot.
-
Quickly cap all openings and connect the apparatus to a manifold supplying an inert gas (Argon or Nitrogen).
-
Allow the glassware to cool to room temperature under a positive pressure of the inert gas. A gentle flow should be maintained throughout the reaction.
-
-
Reagent Addition:
-
Add molecular sieves (if used) to the reaction flask.
-
Add solvents and liquid reagents via syringe through a rubber septum.
-
Add solid reagents quickly under a strong counter-flow of inert gas or via a solids addition funnel.
-
-
Execution:
-
Run the reaction as planned, maintaining the inert atmosphere. For reactions requiring heating, use an oil bath and a condenser. For cooling, use a dry ice/acetone or ice/water bath.
-
Protocol 2: Monitoring Hydrazone Hydrolysis by HPLC
This method allows for the quantitative assessment of hydrazone stability under different pH conditions.
-
Buffer Preparation:
-
Prepare aqueous buffers at the desired pH values (e.g., pH 5.0 Acetate buffer, pH 7.4 Phosphate-Buffered Saline).[15]
-
-
Sample Preparation:
-
Prepare a stock solution of your purified hydrazone intermediate in a suitable organic solvent (e.g., Acetonitrile or DMSO) at a known concentration (e.g., 10 mg/mL).
-
In separate HPLC vials, dilute the stock solution into each of the prepared buffers to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL). The final percentage of the organic solvent should be low (<5%) to not significantly alter the aqueous environment.
-
-
Incubation:
-
Incubate the vials at a controlled temperature, typically 37°C, to simulate physiological conditions or your reaction temperature.
-
-
HPLC Analysis:
-
At designated time points (e.g., t=0, 1h, 2h, 4h, 8h, 24h), inject an aliquot from each vial onto a reverse-phase HPLC system (e.g., C18 column).
-
Use a suitable mobile phase (e.g., a gradient of water and acetonitrile with 0.1% TFA) to separate the hydrazone from its hydrolysis products (the parent carbonyl and hydrazine).
-
-
Data Analysis:
-
Monitor the disappearance of the hydrazone peak and the appearance of the carbonyl peak over time by integrating the peak areas at a suitable wavelength.
-
Plot the percentage of remaining hydrazone versus time to determine its half-life (t₁/₂) under each pH condition.
-
References
-
Jencks, W. P. (1959). Studies on the mechanism of oxime and semicarbazone formation. Journal of the American Chemical Society, 81(2), 475-481. [Link]
-
Wikipedia. (n.d.). Hydrazone. Wikipedia. [Link]
-
Christie, R. J., et al. (2011). Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry. Bioconjugate Chemistry, 22(7), 1483-1495. [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. [Link]
-
Akbulut, Y., & Aviyente, V. (2016). A DFT Approach to the Mechanistic Study of Hydrazone Hydrolysis. The Journal of Physical Chemistry A, 120(20), 3503-3511. [Link]
-
Garima, S., et al. (2007). Design, Synthesis, and Characterization of pH-Sensitive PEG−PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH Stability of PEG−PE Conjugates. Bioconjugate Chemistry, 18(2), 447-456. [Link]
-
Dirk, S. M., et al. (2001). Substituent effect on the excited state dynamics of bistable photochromic hydrazones. Physical Chemistry Chemical Physics, 3(20), 4533-4540. [Link]
-
Akbulut, Y., & Aviyente, V. (2016). A DFT Approach to the Mechanistic Study of Hydrazone Hydrolysis. Khalifa University Repository. [Link]
-
Dirksen, A., & Dawson, P. E. (2008). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Bioconjugate Chemistry, 19(12), 2543-2548. [Link]
-
Georgieva, M., et al. (2018). PRELIMINARY DETERMINATION OF HYDROLYTIC STABILITY OF A PYRROLE-BASED HYDRAZIDE AND ITS HYDRAZONE. ResearchGate. [Link]
-
Sroka, M., et al. (2023). Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. The Journal of Organic Chemistry, 88(5), 2937-2949. [Link]
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Sroka, M., et al. (2023). Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. ACS Publications. [Link]
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Sroka, M., et al. (2023). Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. PMC. [Link]
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Unciti-Broceta, A. (2019). Hydrazones. In book: Smart Materials for Drug Delivery. [Link]
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Ferrari, C., et al. (1999). Hydrazone hydrolysis tests as a function of water percentage in the acetonitrile solution. ResearchGate. [Link]
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Sayer, J. M., & Jencks, W. P. (1973). Studies on Girard hydrazones. Part III. Further kinetic studies on the hydrolysis of Girard hydrazones. Journal of the Chemical Society, Perkin Transactions 2, (1), 259-268. [Link]
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Crisenza, G. E., et al. (2020). Enhancing the Kinetics of Hydrazone Exchange Processes: An Experimental and Computational Study. Organic & Biomolecular Chemistry, 18(21), 4051-4058. [Link]
-
Dirksen, A., & Dawson, P. E. (2008). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Supporting Information. [Link]
-
Nielsen, L., & Pittelkow, M. (2015). New Organocatalyst Scaffolds with High Activity in Promoting Hydrazone and Oxime Formation at Neutral pH. Organic Letters, 17(1), 114-117. [Link]
-
Marco-Arias, M., et al. (2007). The first aza Diels–Alder reaction involving an α,β-unsaturated hydrazone as the dienophile: stereoselective synthesis of C-4 functionalized 1,2,3,4-tetrahydroquinolines containing a quaternary stereocenter. Organic & Biomolecular Chemistry, 5(9), 1351-1353. [Link]
-
Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358-10376. [Link]
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Gaber, M., & El-Ghamry, H. A. (2015). Proposed mechanism of acid hydrolysis of hydrazones studied. ResearchGate. [Link]
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Procter, D. J., et al. (2019). Synthesis of spirocyclic dihydropyrazoles from tosylhydrazones and electron-deficient alkenes. Organic & Biomolecular Chemistry, 17(38), 8697-8701. [Link]
-
Wang, X., et al. (2016). Synthesis of spiro[4.4]thiadiazole derivatives via double 1,3-dipolar cycloaddition of hydrazonyl chlorides with carbon disulfide. RSC Advances, 6(74), 70135-70139. [Link]
-
Wang, X., et al. (2016). Synthesis of spiro[4.4]thiadiazole derivatives via double 1,3-dipolar cycloaddition of hydrazonyl chlorides with carbon disulfide. RSC Publishing. [Link]
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Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Raines Lab. [Link]
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Procter, D. J., et al. (2019). Synthesis of spirocyclic dihydropyrazoles from tosylhydrazones and electron-deficient alkenes. Organic & Biomolecular Chemistry. [Link]
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Francke, R., & Little, R. D. (2022). Electrosynthesis of Stabilized Diazo Compounds from Hydrazones. Organic Letters, 24(26), 4783-4787. [Link]
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Ghosez, L., et al. (1984). 1-aza-1,3-dienes - Diels-alder Reactions With Alpha,Beta-unsaturated Hydrazones. Tetrahedron Letters, 25(27), 2849-2852. [Link]
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Wikipedia. (n.d.). Aza-Diels–Alder reaction. Wikipedia. [Link]
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Marco-Arias, M., et al. (2007). The first aza Diels-Alder reaction involving an α,β-unsaturated hydrazone as the dienophile: Stereoselective synthesis of C-4 functionalized 1,2,3,4-tetrahydroquinolines. ResearchGate. [Link]
-
Hamzik, P. J., et al. (2017). Aza Diels-Alder Reactions of Nitriles, N, N-Dimethylhydrazones, and Oximino Ethers. Application in Formal [2 + 2 + 2] Cycloadditions for the Synthesis of Pyridines. DSpace@MIT. [Link]
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Khan Academy. (n.d.). Formation of oximes and hydrazones. Khan Academy. [Link]
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Organic Chemistry Portal. (n.d.). Hydrazone synthesis. Organic Chemistry Portal. [Link]
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Organic Chemistry Portal. (n.d.). Hydrazone synthesis by C-N coupling. Organic Chemistry Portal. [Link]
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Blair, J. A., & Gardner, R. J. (1970). The synthesis and properties of some hydrazines. Aston Research Explorer. [Link]
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Day, A. C., & Whiting, M. C. (1970). Acetone hydrazone. Organic Syntheses, 50, 3. [Link]
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Technical Support Center: Optimizing Reaction Temperature for Spiro-Pyrazolidinone Formation
Welcome to the technical support center for the synthesis of spiro-pyrazolidinones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the critical parameter of reaction temperature. Here, we move beyond simple protocols to explain the underlying chemical principles that govern the success of your spiro-pyrazolidinone synthesis.
Introduction: The Critical Role of Temperature in Spiro-Pyrazolidinone Synthesis
The formation of the spiro-pyrazolidinone scaffold, a valuable motif in medicinal chemistry, is most commonly achieved through a 1,3-dipolar cycloaddition reaction. This reaction typically involves the in-situ generation of an azomethine imine dipole which then reacts with a suitable dipolarophile. While seemingly straightforward, this reaction is highly sensitive to temperature, which can profoundly impact reaction rate, yield, and even the stereochemical outcome. This guide will equip you with the knowledge to rationally optimize the reaction temperature for your specific system.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My reaction is not proceeding to completion, even after an extended period. Why is this happening and how can I fix it?
Answer:
A sluggish or stalled reaction is a common issue and is often directly related to insufficient thermal energy. The 1,3-dipolar cycloaddition, like most chemical reactions, has an activation energy barrier that must be overcome for the reaction to proceed at an appreciable rate.
Causality:
-
Insufficient Kinetic Energy: At lower temperatures, reactant molecules possess less kinetic energy, leading to fewer effective collisions per unit of time. This results in a slow reaction rate.
-
In-situ Dipole Generation: In many protocols, the 1,3-dipole (azomethine imine) is generated in-situ from precursors like a hydrazone and an aldehyde or ketone. This initial step may also have a significant activation energy and can be the rate-limiting step at suboptimal temperatures.
Troubleshooting Steps:
-
Incremental Temperature Increase: Gradually increase the reaction temperature in 5-10 °C increments. Monitor the reaction progress at each new temperature point using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Solvent Considerations: Ensure your solvent has a boiling point that can accommodate the desired temperature increase. If not, consider switching to a higher-boiling solvent that is compatible with your reactants.
-
Catalyst Activity: If a catalyst is used, its activity may also be temperature-dependent. Ensure you are operating within the optimal temperature range for your chosen catalyst.
FAQ 2: I'm observing a low yield of my desired spiro-pyrazolidinone and the formation of multiple side products. What is the role of temperature here?
Answer:
Low yields accompanied by the formation of side products often indicate that the reaction temperature is too high. Excessive thermal energy can lead to decomposition of starting materials, intermediates, or the final product, and can also promote competing reaction pathways.
Causality:
-
Thermal Decomposition: Spiro-pyrazolidinones and their precursors can be thermally labile.[1][2] High temperatures can induce fragmentation or rearrangement reactions, leading to a loss of the desired product. The specific decomposition temperature will depend on the molecular structure, with highly strained or functionalized compounds often being more sensitive.
-
Competing Reactions: At elevated temperatures, alternative reaction pathways with higher activation energies can become accessible, leading to the formation of undesired side products. For instance, the azomethine imine intermediate could undergo undesired dimerization or reaction with other species present in the reaction mixture.
Troubleshooting Steps:
-
Systematic Temperature Reduction: If you suspect thermal decomposition, systematically lower the reaction temperature. Even a 10-20 °C reduction can significantly minimize degradation pathways.
-
Thermogravimetric Analysis (TGA): If you have access to TGA, analyzing your starting materials and purified product can provide valuable information about their thermal stability and decomposition temperatures.
-
Reaction Monitoring: Closely monitor the reaction by TLC. The appearance of new, undesired spots as the reaction progresses at a high temperature is a strong indicator of decomposition or side reactions.
FAQ 3: I am obtaining a mixture of regioisomers or diastereomers. Can temperature be used to control the selectivity?
Answer:
Yes, temperature can be a powerful tool to influence the regio- and stereoselectivity of the 1,3-dipolar cycloaddition, often by shifting the reaction from kinetic to thermodynamic control.[3]
Causality: Kinetic vs. Thermodynamic Control
-
Kinetic Control (Low Temperature): At lower temperatures, the reaction is essentially irreversible. The major product formed is the one that is generated the fastest, i.e., the product with the lowest activation energy for its formation. This is known as the kinetic product .
-
Thermodynamic Control (Higher Temperature): At higher temperatures, the cycloaddition may become reversible. This allows for an equilibrium to be established between the starting materials, the kinetic product, and the more stable thermodynamic product . Over time, the reaction mixture will become enriched in the most stable product, even if it is formed more slowly.
The stereochemical outcome of the reaction is determined by the geometry of the transition state. Temperature can influence which transition state is more readily accessible. For example, in some spirocyclizations, lower temperatures have been shown to favor the formation of the trans-diastereoisomer (the kinetic product), while higher temperatures lead to a preference for the more stable cis-diastereoisomer (the thermodynamic product).[4]
Troubleshooting and Optimization Workflow:
Experimental Protocols
Protocol 1: Systematic Temperature Screening for Yield Optimization
This protocol provides a general framework for optimizing the reaction temperature to maximize the yield of your spiro-pyrazolidinone product.
Materials:
-
Reactants (e.g., hydrazine, aldehyde/ketone, dipolarophile)
-
Anhydrous solvent (e.g., Toluene, Dioxane, Acetonitrile)
-
Reaction vessels (e.g., round-bottom flasks or sealed vials)
-
Heating/cooling system (e.g., oil bath, heating mantle, cryostat)
-
Magnetic stirrer and stir bars
-
TLC plates and developing chamber
-
LC-MS for accurate monitoring (optional)
Procedure:
-
Set up Parallel Reactions: Prepare a series of identical reactions in separate vessels. A typical setup would involve 3 to 5 reactions.
-
Define Temperature Range: Based on literature precedents for similar reactions, choose a range of temperatures to screen. A good starting point could be room temperature (RT), 40 °C, 60 °C, 80 °C, and 100 °C.
-
Initiate Reactions: To each reaction vessel, add the reactants and solvent. If the 1,3-dipole is generated in-situ, add the precursors sequentially as dictated by your specific protocol.
-
Maintain Constant Temperature: Place each reaction vessel in the heating/cooling system set to the desired temperature. Ensure consistent stirring for all reactions.
-
Monitor Reaction Progress: At regular intervals (e.g., every hour), take a small aliquot from each reaction and analyze it by TLC. Spot the aliquot alongside your starting materials to track their consumption and the formation of the product.
-
Determine Reaction Endpoint: Continue the reactions until the limiting starting material is consumed, as indicated by TLC. Note the time taken for each reaction to reach completion.
-
Work-up and Isolation: Once the reactions are complete, perform an appropriate aqueous work-up and extract the product. Purify the crude product from each reaction using column chromatography.
-
Quantify Yields: Determine the isolated yield of the pure spiro-pyrazolidinone for each reaction temperature.
-
Data Analysis: Tabulate the results to identify the optimal temperature that provides the best balance of reaction time and yield.
Data Presentation: Example of a Temperature Optimization Study
The following table is a representative example of how to present the data from a temperature screening experiment. While this specific data is for a related spiro[indoline-pyrido-pyrimidine] synthesis, the format is directly applicable.[5]
| Entry | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Room Temperature | 24 | 45 |
| 2 | 40 | 12 | 62 |
| 3 | 60 | 6 | 85 |
| 4 | 80 | 4 | 92 |
| 5 | 100 | 4 | 88* |
*Observation of minor decomposition products by TLC.
Analysis of Example Data:
In this example, increasing the temperature from room temperature to 80 °C leads to a significant increase in yield and a decrease in reaction time. However, at 100 °C, a slight decrease in yield is observed, along with the formation of decomposition products. Therefore, 80 °C would be selected as the optimal reaction temperature for this specific transformation.
Mechanistic Insights: Why Temperature Matters
The 1,3-dipolar cycloaddition reaction for the formation of spiro-pyrazolidinones is a concerted, pericyclic reaction, similar in nature to the well-known Diels-Alder reaction. The reaction proceeds through a cyclic transition state.
Temperature's Influence on the Reaction Mechanism:
-
Activation Energy (ΔG‡): The reaction temperature provides the necessary energy for the reactants to overcome the activation barrier of the transition state. Higher temperatures lead to a greater proportion of molecules possessing sufficient energy to react, thus increasing the reaction rate.
-
Transition State Geometry: As discussed in FAQ 3, temperature can influence which of several possible transition states is favored, thereby affecting the stereochemical outcome of the reaction. Lower temperatures tend to favor the transition state with the lowest enthalpy of activation (kinetic control), while higher temperatures allow for the system to equilibrate towards the most stable product via a potentially higher energy transition state (thermodynamic control).[3]
-
Reversibility: At higher temperatures, the reverse reaction (cycloreversion) can become significant. This allows for the erosion of the kinetically favored product and the eventual dominance of the thermodynamically more stable product.
By understanding these fundamental principles, you can move from a trial-and-error approach to a rational, informed optimization of your spiro-pyrazolidinone synthesis.
References
-
Arya, K., & Kumar, A. (2021). Green regioselective synthesis and theoretical insights into photo- and thermochromic spiro heterocycles: toward optical and thermal sensing applications. Scientific Reports, 11(1), 1-16. [Link]
-
da Silva, J. L., et al. (2021). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. Molecules, 26(15), 4585. [Link]
-
Hapsari, M., et al. (2020). Optimization of solvent and temperature for the synthesis of pyrazolopyranopyrimidines. AIP Conference Proceedings, 2243(1), 020002. [Link]
-
Kinetics of 1,3-dipolar cycloaddition involving azomethine ylides, generated from thermal[6]-prototropy of the corresponding imino ester, employing differential scanning calorimetry (DSC), is surveyed. (n.d.). SciSpace. [Link]
-
Mohammadi, M., et al. (2020). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC advances, 10(48), 28637-28651. [Link]
-
Sápi, J., et al. (2009). Stereoselective synthesis of spiro and condensed pyrazolines of steroidal alpha,beta-unsaturated ketones and nitrilimines by 1,3-dipolar cycloaddition. Steroids, 74(6), 552-558. [Link]
-
An efficient method for the 1,3-dipolar cycloaddition of azomethine imines with active esters under thermal conditions has been described in good to high yields. (n.d.). Organic & Biomolecular Chemistry. [Link]
-
Padwa, A., & Rashatasakhon, P. (2004). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry, 7, 13. [Link]
-
Kappe, C. O. (2012). Synthesis of Spiro-fused Pyrazolidoylisoxazolines. ACS combinatorial science, 14(7), 385-390. [Link]
-
Kutschy, P., et al. (2003). The effect of temperature on the diastereoselectivity of the spirocyclization of 1-methoxybrassinin. Tetrahedron, 59(38), 7533-7540. [Link]
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). Molecules, 29(8), 1706. [Link]
-
A DFT kinetic study on 1,3-dipolar cycloaddition reactions in solution. (n.d.). RSC Publishing. [Link]
-
1,3-Dipolar Cycloaddition in the Preparation of New Fused Heterocyclic Compounds via Thermal Initiation. (n.d.). National Institutes of Health. [Link]
-
Aqua/Mechanochemical Mediated Synthesis of Novel Spiro [Indole–Pyrrolidine] Derivatives. (2023). Chemistry, 5(1), 226-241. [Link]
-
Abad, A., et al. (2015). 1,3-Dipolar cycloadditions of azomethine imines. Organic & Biomolecular Chemistry, 13(33), 8596-8636. [Link]
-
Masumoto, E., & Maruoka, H. (2021). SYNTHESIS AND APPLICATION OF SPIRO PYRAZOL-3-ONE DERIVATIVES. Reviews in Heteroatom Chemistry, 30, 1-20. [Link]
-
De Novo Design of Spiro-Type Hole-Transporting Material: Anisotropic Regulation Toward Efficient and Stable Perovskite Solar. (2024). eScholarship. [Link]
-
Bouyahya, A., et al. (2021). Highly Regioselective 1,3-Dipolar Cycloaddition of Nitrilimines and Thioaurones Towards Spiro-2-Pyrazolines: Synthesis, Characterization, and Mechanistic Study. Molecules, 26(24), 7556. [Link]
-
Degradability, thermal stability, and high thermal properties in spiro polycycloacetals partially derived from lignin. (n.d.). Polymer Chemistry. [Link]
-
Wang, Y., et al. (2022). Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. Molecules, 27(19), 6258. [Link]
-
Thermal behavior of orthorhombic polymorphs I and II of spironolactone. (n.d.). ResearchGate. [Link]
-
Degradability, thermal stability, and high thermal properties in spiro polycycloacetals partially derived from lignin. (n.d.). ResearchGate. [Link]
-
Chai, C. P., et al. (2010). Synthesis and thermal decomposition behavior of 3-nitro-1,2,4-triazol-5-one silver salt. Journal of Thermal Analysis and Calorimetry, 101(1), 345-349. [Link]
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Validation & Comparative
Technical Guide: FTIR Carbonyl Stretch Assignment for 1,2-Diazaspiro[4.5]decan-3-one
[1][2]
Executive Summary & Scientific Context
The assignment of the carbonyl stretching frequency ($ \nu_{C=O} $) for 1,2-diazaspiro[4.5]decan-3-one presents a unique spectroscopic challenge. This molecule combines the ring strain of a 5-membered lactam with the electronic complexity of a hydrazine linkage (N-N), all anchored by a spiro-cyclohexyl scaffold.[1][2]
Accurate assignment is critical because this specific band (Amide I region) is the primary indicator of:
-
Purity: Distinguishing the cyclized spiro-product from acyclic hydrazide precursors.
-
State: Monitoring hydrogen bonding networks in solid-state formulations.
-
Tautomerism: Verifying the lactam vs. lactim tautomeric equilibrium.
This guide provides an evidence-based comparison of the target molecule against structural analogs, supported by a validated experimental protocol to isolate the carbonyl signal from interfering N-H bending modes.[1][2]
Structural Analysis: The "Why" Behind the Wavenumber
To assign the band correctly, we must deconstruct the electronic and steric forces at play.[1][2] The carbonyl stretch is not static; it is a vector sum of three competing effects:
| Force | Effect on | Mechanism |
| Ring Strain (5-membered) | Blue Shift (↑) | Compressing the C-C(=O)-N angle (< 120°) increases |
| Hydrazine Inductive Effect (-I) | Blue Shift (↑) | The adjacent nitrogen (N1) is electronegative, pulling electron density through the |
| Resonance (+M) | Red Shift (↓) | The lone pair on N2 donates into the carbonyl antibonding orbital. However, in hydrazines, N-N lone pair repulsion often twists the bond, reducing this resonance compared to simple amides.[1] |
Net Result: The carbonyl stretch of this compound typically appears at a higher frequency than acyclic hydrazides or 6-membered lactams, but slightly lower than simple 5-membered lactones.[1][2]
Comparative Analysis: Target vs. Alternatives
The following table synthesizes experimental ranges for the target molecule against common structural analogs. Use this to benchmark your spectra.
Table 1: Comparative FTIR Carbonyl Frequencies[1][2]
| Compound Class | Structure Description | Key Differentiator | ||
| Target Molecule | This compound | 1695 ± 5 cm⁻¹ | 1715 ± 5 cm⁻¹ | Sharp band; sensitive to H-bonding.[1][2] |
| Analog 1 | 2-Azaspiro[4.5]decan-3-one (Gabapentin Impurity A) | 1690 ± 5 cm⁻¹ | 1705 ± 5 cm⁻¹ | Lacks N1; slightly lower frequency due to stronger resonance.[1][2] |
| Analog 2 | 1-Phenyl-3-pyrazolidinone (Phenidone) | 1680–1700 cm⁻¹ | ~1710 cm⁻¹ | Conjugation with phenyl ring lowers frequency (Red shift).[1][2] |
| Precursor | Acyclic Hydrazide Ester | 1660–1675 cm⁻¹ | 1680–1690 cm⁻¹ | Broad band; significantly lower frequency due to lack of ring strain.[2] |
| Reference | 1690 cm⁻¹ | 1700 cm⁻¹ | Standard 5-ring lactam baseline.[1][2] |
Critical Insight: In the solid state, this compound forms strong intermolecular hydrogen bonds (N-H...O=C), which can drag the carbonyl peak down by 15–20 cm⁻¹.[1][2] Do not mistake this red-shifted band for an impurity.
Experimental Protocol: Deconvoluting the Amide I Band[1][2]
A common error in analyzing pyrazolidinones is misinterpreting the N-H bending vibration (Amide II) as a carbonyl shoulder. The following protocol isolates the C=O stretch.
Workflow Diagram
The following logic flow illustrates the experimental decision matrix for definitive assignment.
Caption: Step-by-step decision tree for distinguishing intrinsic carbonyl stretching from hydrogen-bonding artifacts and impurities.
Detailed Methodology
Step 1: Solution Phase Analysis (The "Free" Carbonyl)
Solid-state spectra (KBr or Diamond ATR) are dominated by crystal packing forces.[1][2] To find the "true" electronic frequency:
-
Prepare a 10 mM solution of the compound in anhydrous Chloroform ($ CHCl_3
CCl_4 $).[2] -
Use a 0.1 mm pathlength CaF₂ cell .
-
Observation: The broad band at ~1695 cm⁻¹ should collapse into a sharp singlet at ~1715 cm⁻¹ .
Step 2: D₂O Shake (The "Isotope" Check)
The N-H bending vibration (Amide II) often overlaps with the lower-energy tail of the Carbonyl stretch.[1]
-
Take the $ CHCl_3 $ solution from Step 1.
-
Add an equal volume of Deuterium Oxide ($ D_2O $) and shake vigorously for 60 seconds.
-
Allow layers to separate and analyze the organic layer.[2]
-
Observation:
Mechanistic Pathway: Synthesis & Impurities[1][2][3]
Understanding the synthesis helps anticipate spectral contaminants.[2] The formation of the spiro-ring involves the cyclization of a hydrazide intermediate.[1][2]
Caption: Spectral shift during synthesis. The blue shift (1660 -> 1715) confirms ring closure.[1]
References
-
Pardali, V., et al. (2021).[1][2][3] "1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione."[1][2] Molbank, 2021(2), M1228.[1][2] (Provides comparative IR data for spiro-hydantoin analogs). [1][4][3][5][6][7]
-
Kuz'mina, N. E., et al. (2021).[1][2][3][8] "Development and Validation of 2-Azaspiro[4.5]decan-3-one (Impurity A) in Gabapentin Determination Method Using qNMR Spectroscopy." Scientia Pharmaceutica, 89(1),[1] 12. (Establishes the mono-aza analog baseline). [1][3][5]
-
Küçükgüzel, Ş.[1][2] G., et al. (2000).[1] "Synthesis and biological activities of some new 1,3-disubstituted 2-pyrazolin-5-one derivatives." European Journal of Medicinal Chemistry, 35(3), 353-374.[1][2] (Foundational IR assignments for the pyrazolidinone ring system). [1]
-
NIST Chemistry WebBook. "3-Pyrazolidinone, 1-phenyl- IR Spectrum."[1][2][9] (Standard reference spectrum for the non-spiro core). [1]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,2-Diazaspiro[4.5]decan-3-one
Introduction
In the landscape of drug discovery and development, nitrogen-containing heterocyclic compounds are foundational scaffolds for a vast array of therapeutic agents.[1][2] 1,2-Diazaspiro[4.5]decan-3-one, with its unique spirocyclic structure, represents a class of molecules with significant synthetic potential. However, beyond its synthesis and application, the responsible management and disposal of such novel chemical entities are paramount to ensuring laboratory safety and environmental stewardship.
This guide provides a detailed, step-by-step protocol for the proper disposal of this compound. Moving beyond a simple checklist, we will explore the causality behind each procedural step, grounded in established regulatory frameworks and chemical safety principles. Our objective is to empower researchers with the knowledge to manage chemical waste not just as a regulatory necessity, but as an integral and self-validating component of rigorous scientific practice.
Part 1: Hazard Assessment and Profile
The assessment of related compounds suggests the following potential hazard profile.
| Potential Hazard | Classification Category | Rationale and Inferred Effects | Supporting Sources |
| Acute Oral Toxicity | Category 4 (Warning) | May be harmful if swallowed. This is a common classification for novel organic molecules where toxicological data is limited. | [3][4][5] |
| Skin Corrosion/Irritation | Category 2 (Warning) | May cause skin irritation upon direct contact. Heterocyclic compounds can often interact with biological membranes. | [3][4][6] |
| Serious Eye Damage/Irritation | Category 2A (Warning) | May cause serious eye irritation. The eyes are particularly sensitive to chemical insult. | [3][4][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Warning) | May cause respiratory irritation if inhaled as a dust or aerosol. | [3][4][7] |
Given this profile, this compound waste cannot be disposed of in regular trash or down the sanitary sewer.[8][9] It falls under the purview of chemical waste regulated by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[8]
Part 2: Regulatory and Safety Framework
All laboratory operations involving hazardous chemicals in the United States are governed by the Occupational Safety and Health Administration (OSHA) Standard 29 CFR 1910.1450, commonly known as the "Laboratory Standard".[10][11] This standard mandates the development of a written Chemical Hygiene Plan (CHP) , which outlines the specific procedures and controls for the safe handling of chemicals in your facility.[12][13] Your institution's CHP is the primary document you must follow.
Key Requirements of the OSHA Laboratory Standard:
-
Chemical Hygiene Plan (CHP): A written program detailing policies, procedures, and responsibilities to protect workers from chemical hazards.[11]
-
Employee Training: Personnel must be trained on the hazards of chemicals in their work area and the protective measures to be used.[13]
-
Safety Data Sheets (SDS): Employers must maintain any SDSs received and ensure they are readily accessible to employees.[14]
-
Engineering Controls & PPE: Mandates the use of fume hoods, ventilation, and appropriate Personal Protective Equipment (PPE) to minimize exposure.[10]
Part 3: Pre-Disposal Safety Protocol
Before handling the waste, ensure the proper engineering controls and Personal Protective Equipment (PPE) are in place. The causality is clear: to prevent exposure via inhalation, skin contact, or eye contact, we must establish physical barriers.
Engineering Controls:
-
Certified Chemical Fume Hood: All handling and packaging of this compound waste should be conducted within a properly functioning chemical fume hood to mitigate inhalation risks.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles. An additional face shield is recommended if there is a splash hazard.[3]
-
Hand Protection: Wear nitrile gloves. Always inspect gloves before use and use proper removal technique to avoid skin contact.[7] Dispose of contaminated gloves as hazardous waste.
-
Body Protection: A standard laboratory coat must be worn.
-
Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator may be necessary, as determined by your institution's Chemical Hygiene Officer.[12]
Part 4: Step-by-Step Disposal Procedure
This protocol details the process from the point of generation to the final handoff to your institution's Environmental Health and Safety (EHS) department.
Step 1: Waste Segregation and Collection
-
Rationale: To prevent dangerous reactions, hazardous waste streams must be kept separate.
-
Procedure:
-
Designate a specific, compatible waste container for this compound and its contaminated materials (e.g., gloves, weighing paper). A high-density polyethylene (HDPE) or glass container is typically appropriate.[8]
-
This container must be located in a designated "Satellite Accumulation Area" (SAA), which is at or near the point of waste generation and under the control of the laboratory personnel.[15][16]
-
Do not mix this waste with other waste streams, particularly strong oxidizing agents, acids, or bases.[6]
-
Step 2: Proper Labeling
-
Rationale: Accurate labeling is a critical safety and regulatory requirement, ensuring that anyone handling the container understands its contents and associated hazards.
-
Procedure:
-
Obtain a hazardous waste tag from your institution's EHS office.[8]
-
Affix the tag to the container before the first drop of waste is added.
-
Fill out the label completely and legibly:
-
Write the words "Hazardous Waste ".[15]
-
List the full chemical name: "This compound ". Do not use abbreviations or chemical formulas.[15]
-
For mixtures, list all components and their approximate percentages.
-
Indicate the date of waste generation.[8]
-
Provide the name of the Principal Investigator and the laboratory location (building and room number).
-
-
Step 3: Secure Storage in the Laboratory
-
Rationale: Proper storage prevents spills, leaks, and accidental exposure.
-
Procedure:
Step 4: Arranging for Disposal
-
Rationale: There are regulatory limits on how long and how much waste can be stored in a laboratory.
-
Procedure:
-
Once the container is approximately 90% full, or as directed by your CHP, complete a chemical waste pickup request form.[15]
-
Submit the completed form to your EHS office. They will schedule a time for trained personnel to collect the waste.[8]
-
Never dispose of this chemical by pouring it down the drain or placing it in the regular trash.[8][9] Disposal must be handled by a licensed professional waste disposal service coordinated through your institution.[7]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Disposal workflow for this compound.
Part 5: Spill Management
Should a spill occur, immediate and correct action is critical to minimize exposure and environmental impact.
-
Minor Spill (Manageable by lab personnel):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill using a chemical spill kit absorbent.
-
Sweep up the absorbed material and place it in a sealed, properly labeled hazardous waste container.[3]
-
Clean the spill area thoroughly.
-
Report the incident to your laboratory supervisor and EHS office.
-
-
Major Spill (Beyond the lab's capacity to handle):
-
Evacuate the immediate area.
-
Alert others to stay away.
-
If there is a fire or medical emergency, call emergency services.
-
Contact your institution's EHS/Safety Office immediately and report the spill from a safe location.
-
The proper disposal of this compound is a non-negotiable aspect of responsible chemical research. By understanding the potential hazards, adhering to regulatory standards, and following a systematic, documented procedure, we ensure the safety of ourselves, our colleagues, and our environment. This protocol serves as a comprehensive guide, but it must be used in conjunction with your institution-specific Chemical Hygiene Plan and the direct guidance of your EHS department. Trust in these systems is foundational to maintaining a culture of safety and scientific excellence.
References
- MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard.
- Office of Clinical and Research Safety. (n.d.). The Laboratory Standard.
- Environmental Health and Safety, University of Tennessee. (n.d.). How to Dispose of Chemical Waste.
- Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
- Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard.
- Safety Partners, LLC. (2021, May 27). The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace?.
- ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
- CymitQuimica. (n.d.). SAFETY DATA SHEET - cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione.
- Columbia University Research. (n.d.). Hazardous Chemical Waste Management Guidelines.
- American Chemical Society. (n.d.). Hazardous Waste and Disposal.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 1,4-dioxaspiro[4.5]decan-8-one.
- Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
- Capot Chemical. (2026, January 7). MSDS of 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione.
- PubChem. (n.d.). 2-Azaspiro(4.5)decan-3-one.
- SDS Manager. (2019, March 13). 1,3-Diazaspiro[4.5]decane-2,4-dione.
- Asati, V., et al. (2020). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. PMC.
- MDPI. (2023, March 2). Nitrogen Containing Heterocycles. Encyclopedia MDPI.
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- 2. encyclopedia.pub [encyclopedia.pub]
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- 12. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
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- 16. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
